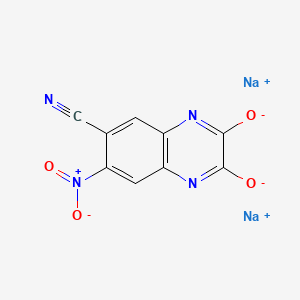

CNQX disodium salt

Vue d'ensemble

Description

CNQX (disodique) ou 6-cyano-7-nitroquinoxaline-2,3-dione disodique est un antagoniste compétitif puissant des récepteurs AMPA et kainate, qui sont des types de récepteurs ionotropes du glutamate. Ce composé est largement utilisé dans la recherche en neurosciences pour étudier la transmission synaptique excitatrice et le rôle des récepteurs du glutamate dans divers processus physiologiques et pathologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du CNQX (disodique) implique la réaction de la 2,3-dioxo-1,2,3,4-tétrahydroquinoxaline avec le tétrafluoroborate de nitronium pour introduire le groupe nitro en position 7Le produit final est ensuite converti en sa forme de sel disodique pour améliorer sa solubilité dans l'eau .

Méthodes de production industrielle

La production industrielle du CNQX (disodique) suit généralement la même voie de synthèse que celle décrite ci-dessus, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et une pureté du produit final. Le composé est ensuite purifié en utilisant des techniques telles que la recristallisation et la chromatographie liquide haute performance (HPLC) pour atteindre le niveau de pureté souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Le CNQX (disodique) subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs tels que les groupes nitro et cyano. Il peut également participer à des réactions de réduction dans des conditions spécifiques .

Réactifs et conditions courantes

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines et les thiols. Les réactions sont généralement effectuées dans des solvants polaires comme le diméthylsulfoxyde (DMSO) ou l'acétonitrile à des températures élevées.

Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium peuvent être utilisés pour réduire le groupe nitro en un groupe amino

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec les amines peuvent donner des dérivés aminés du CNQX, tandis que les réactions de réduction peuvent produire des dérivés d'aminoquinoxaline .

Applications de la recherche scientifique

Le CNQX (disodique) est largement utilisé dans la recherche scientifique, en particulier dans les domaines des neurosciences, de la pharmacologie et de la biochimie .

Neurosciences : Il est utilisé pour étudier le rôle des récepteurs AMPA et kainate dans la transmission synaptique et la plasticité. .

Pharmacologie : Le composé est utilisé pour étudier les propriétés pharmacologiques des antagonistes des récepteurs du glutamate et leurs applications thérapeutiques potentielles dans des affections telles que l'épilepsie, l'ischémie et les maladies neurodégénératives

Biochimie : Le CNQX (disodique) est utilisé dans des études impliquant les interactions récepteur-ligand, le trafic des récepteurs et les voies de transduction du signal

Mécanisme d'action

Le CNQX (disodique) exerce ses effets en se liant de manière compétitive aux récepteurs AMPA et kainate, bloquant ainsi l'action du glutamate, le principal neurotransmetteur excitateur du système nerveux central . Cette inhibition empêche l'afflux de cations tels que le sodium et le calcium, qui sont essentiels à la transmission synaptique excitatrice. Le composé agit également comme un antagoniste au niveau du site modulateur de la glycine sur le complexe du récepteur NMDA .

Applications De Recherche Scientifique

Neuroscience Research

CNQX is extensively used to study the role of glutamate receptors in synaptic transmission and plasticity. Its application has revealed insights into:

- Synaptic Transmission : CNQX effectively abolishes glutamatergic synaptic currents in spinal cord neurons, indicating its role in nociceptive signaling .

- Neuroprotection : The compound has shown protective effects against ischemic damage in neuronal models, making it a candidate for investigating neuroprotective strategies .

Behavioral Studies

Research involving CNQX has provided insights into the modulation of behavior through its effects on neurotransmission:

- Conditioned Place Preference (CPP) : Studies have demonstrated that CNQX can block the expression of amphetamine-induced CPP without affecting acquisition, suggesting its potential role in addiction research .

- Anxiety and Stress Responses : CNQX administration has been linked to alterations in anxiety-like behaviors in rodent models, highlighting its influence on emotional regulation via glutamatergic pathways .

Pharmacological Investigations

The compound's antagonistic properties have been utilized to explore pharmacological interactions:

- Drug Interaction Studies : CNQX is often used to assess the interactions between various drugs affecting glutamatergic signaling, providing a clearer understanding of polypharmacy effects .

- Seizure Models : Its ability to inhibit seizure-like activity in hippocampal neurons positions CNQX as a valuable tool for studying epilepsy and seizure mechanisms .

Case Studies

Mécanisme D'action

CNQX (disodium) exerts its effects by competitively binding to the AMPA and kainate receptors, thereby blocking the action of glutamate, the primary excitatory neurotransmitter in the central nervous system . This inhibition prevents the influx of cations such as sodium and calcium, which are essential for excitatory synaptic transmission. The compound also acts as an antagonist at the glycine modulatory site on the NMDA receptor complex .

Comparaison Avec Des Composés Similaires

Composés similaires

DNQX (6,7-dinitroquinoxaline-2,3-dione) : Un autre antagoniste puissant des récepteurs AMPA/kainate aux propriétés similaires à celles du CNQX (disodique).

NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) : Un antagoniste sélectif des récepteurs AMPA avec une spécificité plus élevée que celle du CNQX (disodique).

GYKI 52466 (1-(4-aminophényl)-4-méthyl-7,8-méthylènedioxy-5H-2,3-benzodiazépine) : Un antagoniste non compétitif des récepteurs AMPA avec des propriétés de liaison différentes.

Unicité

Le CNQX (disodique) est unique en raison de son double action antagoniste sur les récepteurs AMPA et kainate, ce qui en fait un outil précieux pour étudier le rôle de ces récepteurs dans divers processus physiologiques et pathologiques. Sa forme de sel disodique hydrosoluble améliore également son utilisation dans les milieux expérimentaux .

Activité Biologique

CNQX disodium salt, chemically known as 6-Cyano-7-nitroquinoxaline-2,3-dione disodium, is a potent antagonist of AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors. Its increased water solubility compared to its parent compound, CNQX, enhances its utility in various biological and pharmacological studies. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on neuronal activity, and potential therapeutic applications.

CNQX functions primarily as a competitive antagonist at AMPA and kainate receptors with the following IC₅₀ values:

- AMPA Receptors: 0.3 μM

- Kainate Receptors: 1.5 μM

Additionally, it antagonizes the glycine site on NMDA receptors with an IC₅₀ of 25 μM .

Neuroprotective Properties

CNQX has demonstrated neuroprotective effects in various models of ischemia and can inhibit seizure-like activity in hippocampal neurons. Studies indicate that CNQX can reduce excitotoxicity caused by excessive glutamate release, thereby protecting neuronal integrity .

Modulation of Synaptic Transmission

CNQX is effective in isolating GABA_A receptor-mediated spontaneous inhibitory postsynaptic currents (IPSCs) and antagonizing non-NMDA receptor-mediated responses in cultured cerebellar granule cells. This property makes it a valuable tool for studying synaptic transmission dynamics .

Case Studies and Experimental Data

- Inhibition of Excitatory Postsynaptic Currents (EPSCs) :

- Neurofilament Degradation :

- Behavioral Studies :

Summary Table of Biological Activity

Propriétés

IUPAC Name |

disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCXDDPGRZKUGDG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2N4Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201019070 | |

| Record name | Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479347-85-8 | |

| Record name | Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201019070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.